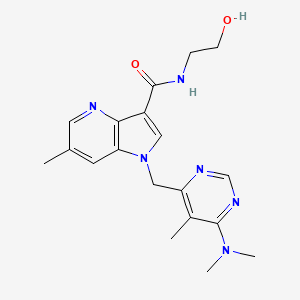

DprE1-IN-2

Description

Propriétés

IUPAC Name |

1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNAAWXUNQHVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of DprE1-IN-2 in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with unique mechanisms of action. One of the most promising new drug targets in Mtb is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan, which are essential for the structural integrity of the bacterium. This guide provides a detailed technical overview of the mechanism of action of DprE1-IN-2, a potent, non-covalent inhibitor of DprE1.

The DprE1/DprE2 Pathway: A Key Target in M. tuberculosis

The synthesis of the essential arabinan components of the Mtb cell wall is dependent on a two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). This process is catalyzed by the enzymes DprE1 and DprE2.

-

Oxidation by DprE1: DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the first step, which is the oxidation of DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).

-

Reduction by DprE2: The subsequent reduction of DPX to DPA is carried out by DprE2, an NADH-dependent reductase.

Inhibition of DprE1 blocks the entire pathway, leading to the depletion of DPA and subsequent disruption of cell wall synthesis, ultimately resulting in bacterial cell death. This makes DprE1 a highly vulnerable and attractive target for the development of new anti-tubercular drugs.

DprE1-IN-2: A Potent Non-Covalent Inhibitor

DprE1-IN-2, also identified as compound 18 in the thiophene-arylamide series, is a potent, non-covalent inhibitor of Mtb DprE1.[1][2] Unlike covalent inhibitors such as benzothiazinones (BTZs), which form an irreversible bond with a cysteine residue (Cys387) in the active site of DprE1, DprE1-IN-2 inhibits the enzyme through reversible, non-covalent interactions.[1][3] This distinction is significant, as non-covalent inhibitors may offer advantages in terms of reduced potential for off-target effects and different resistance profiles.

Quantitative Data Summary

The following tables summarize the key quantitative data for DprE1-IN-2 and related compounds.

| Compound | DprE1 IC50 (nM)[1] | Mtb H37Rv MIC (µg/mL)[1] | MDR Mtb Strain 1 MIC (µg/mL)[1] | XDR Mtb Strain 2 MIC (µg/mL)[1] |

| DprE1-IN-2 (Compound 18) | 28 | ≤0.015 | ≤0.015 | ≤0.015 |

| TCA1 (Reference Compound) | 100 | 0.96 | Not Reported | Not Reported |

| Compound | Cmax (µM) at 100 mg/kg (oral, mice)[1] | t1/2 (hours) at 100 mg/kg (oral, mice)[1] |

| DprE1-IN-2 (Compound 18) | 70 | 0.9 |

Mechanism of Action and Signaling Pathway

DprE1-IN-2 acts by directly binding to the DprE1 enzyme, thereby inhibiting its catalytic activity. This non-covalent interaction prevents the oxidation of DPR to DPX, the first committed step in the DPA biosynthetic pathway. The disruption of this pathway leads to the cessation of arabinogalactan and lipoarabinomannan synthesis, compromising the integrity of the mycobacterial cell wall and leading to cell lysis.

Caption: Inhibition of the DprE1/DprE2 pathway by DprE1-IN-2.

Experimental Protocols

DprE1 Inhibition Assay (Resazurin-Based)

This assay measures the inhibition of DprE1 enzymatic activity by monitoring the reduction of resazurin. The reduction of the FAD cofactor in DprE1 during substrate oxidation is coupled to the reduction of resazurin to the fluorescent resorufin.

Materials:

-

Purified Mtb DprE1 enzyme

-

DprE1-IN-2 (or other test compounds) dissolved in DMSO

-

Substrate: Decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like geranylgeranyl-phosphoryl-β-D-ribose (GGPR)

-

Resazurin solution (0.02% in sterile water)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5% glycerol

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

-

Prepare serial dilutions of DprE1-IN-2 in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions to each well. Include DMSO-only controls.

-

Add 48 µL of a solution containing the DprE1 enzyme in reaction buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 50 µL of a solution containing the DPR/GGPR substrate and resazurin in reaction buffer.

-

Immediately measure the fluorescence at 560 nm excitation and 590 nm emission in kinetic mode for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the DprE1 activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

Caption: Experimental workflow for the DprE1 inhibition assay.

Whole-Cell Antitubercular Activity Assay (Resazurin Microtiter Assay - REMA)

The REMA is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[4] It relies on the reduction of the redox indicator resazurin by metabolically active bacteria.

Materials:

-

M. tuberculosis H37Rv (or other strains)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80

-

DprE1-IN-2 (or other test compounds) dissolved in DMSO

-

Resazurin solution (0.02% in sterile water)

-

96-well clear, flat-bottom plates

Procedure:

-

Prepare serial dilutions of DprE1-IN-2 in 7H9 broth in a 96-well plate.

-

Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Inoculate each well of the plate containing the compound dilutions with 100 µL of the bacterial suspension. Include a drug-free control (bacterial growth) and a media-only control (sterility).

-

Incubate the plates at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin from blue (oxidized) to pink (reduced).

Caption: Experimental workflow for the REMA whole-cell activity assay.

Conclusion

DprE1-IN-2 is a highly potent, non-covalent inhibitor of DprE1, a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. Its mechanism of action involves the direct inhibition of DprE1, leading to the disruption of arabinan synthesis and subsequent bacterial death. The detailed methodologies provided in this guide for assessing DprE1 inhibition and whole-cell activity are crucial for the continued research and development of this and other novel anti-tubercular agents targeting this vulnerable pathway. The promising in vitro and in vivo data for DprE1-IN-2 highlight its potential as a lead compound for the development of new treatments for tuberculosis, including drug-resistant infections.

References

The Central Role of DprE1 in Mycobacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable global health challenge. This has spurred intensive research into novel therapeutic targets essential for the bacillus's survival. Among the most promising of these is the decaprenylphosphoryl-β-D-ribose 2'-epimerase, DprE1. This flavoenzyme plays an indispensable role in the biosynthesis of the mycobacterial cell wall, a unique and complex structure critical for the bacterium's viability and pathogenicity. The absence of a human homologue further enhances its appeal as an ideal drug target.[1][2] This technical guide provides an in-depth exploration of the function of DprE1, its place in the intricate network of cell wall synthesis, and its validation as a key target for novel anti-tubercular agents.

DprE1: An Essential Epimerase in Arabinan Synthesis

DprE1 is a critical enzyme involved in the synthesis of arabinans, which are major components of two essential mycobacterial cell wall polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM).[3][4] AG is covalently linked to the peptidoglycan layer and esterified with mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the central structural scaffold of the cell wall. LAM is a large lipoglycan anchored in the plasma membrane that plays a crucial role in host-pathogen interactions. The sole donor of arabinofuranosyl (Araf) residues for the biosynthesis of both AG and LAM is decaprenylphosphoryl-β-D-arabinofuranose (DPA).[5][6]

DprE1, in concert with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA.[5][7] This two-step process is initiated by DprE1, a FAD-dependent oxidase, which oxidizes the C2' hydroxyl group of the ribose moiety of DPR to form a decaprenylphosphoryl-2-keto-β-D-erythropentofuranose (DPX) intermediate.[3][8] Subsequently, the NADPH-dependent reductase DprE2 reduces the keto group in DPX to a hydroxyl group with the opposite stereochemistry, yielding the final product, DPA.[5][8] The essentiality of this pathway and its unique presence in mycobacteria underscore the vulnerability of DprE1 as a therapeutic target.[1][9]

Signaling Pathway of DPA Biosynthesis

Caption: The DprE1/DprE2 pathway for DPA biosynthesis.

Structural Insights into DprE1 Function and Inhibition

The crystal structure of DprE1 from both M. smegmatis and M. tuberculosis has been resolved, providing crucial insights into its function and mechanism of inhibition.[5][10][11] DprE1 belongs to the vanillyl-alcohol oxidase (VAO) family of FAD-dependent oxidoreductases and is composed of two main domains: an FAD-binding domain and a substrate-binding domain.[5][10] The FAD cofactor is non-covalently bound at the interface of these two domains.[11]

A key feature of the DprE1 active site is the presence of a cysteine residue (Cys387 in Mtb DprE1) that is critical for the activity of a major class of DprE1 inhibitors, the benzothiazinones (BTZs).[5][11][12] These compounds are prodrugs that are activated within the mycobacterium, and their activated nitroso form subsequently forms a covalent semimercaptal adduct with Cys387, leading to irreversible inhibition of the enzyme.[11][13] The remarkable potency of BTZs, with nanomolar activity against Mtb, highlights the effectiveness of targeting DprE1.[5]

DprE1 as a Premier Anti-Tubercular Drug Target

The validation of DprE1 as a top-tier drug target stems from several key characteristics:

-

Essentiality: DprE1 is essential for the viability of M. tuberculosis.[5][9]

-

Vulnerability: Its extracytoplasmic localization in the periplasm makes it more accessible to inhibitors compared to cytoplasmic targets.[1][14]

-

Specificity: The absence of a human ortholog minimizes the potential for target-based toxicity.[2][15]

-

Novelty: As a novel target, inhibitors of DprE1 are effective against Mtb strains resistant to current TB drugs.[9]

A diverse range of chemical scaffolds have been identified as DprE1 inhibitors, which can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[4][8]

| Inhibitor Class | Mechanism of Action | Key Interacting Residue | Example Compounds | Reference |

| Benzothiazinones (BTZs) | Covalent | Cys387 | BTZ043, PBTZ169 (Macozinone) | [11][13] |

| Dinitrobenzamides (DNBs) | Covalent | Cys387 | [7] | |

| 1,4-Azaindoles | Non-covalent | [8] | ||

| Pyrazolopyridones | Non-covalent | [8] | ||

| 4-Aminoquinolone piperidine amides | Non-covalent | [8] |

Experimental Protocols for Studying DprE1

DprE1 Enzymatic Activity Assay (Fluorescence-based)

This assay measures the oxidase activity of DprE1 through the reduction of resazurin to the fluorescent product resorufin, coupled to the oxidation of a substrate analog.

Materials:

-

Purified DprE1 enzyme

-

FAD (Flavin adenine dinucleotide)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or Resazurin)

-

Farnesyl-phosphoryl-β-d-ribofuranose (FPR) or Geranylgeranyl-phosphoryl-β-d-ribose (GGPR) (substrate analog)

-

Assay buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij 35

-

Black 96-well half-area plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, DprE1 protein (e.g., 1.5 µM), FAD (1 µM), HRP (0.2 µM), and Amplex Red (50 µM).[16]

-

To measure inhibitor activity, add the desired concentration of the inhibitor dissolved in DMSO to the wells. Include a DMSO-only control.

-

Initiate the reaction by adding the substrate analog (e.g., FPR or GGPR) at a suitable concentration (e.g., 200 µM).[16][17]

-

Immediately measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time using a plate reader.

-

Calculate the rate of reaction from the linear phase of the fluorescence increase. The IC50 value for an inhibitor can be determined by plotting the reaction rate against a range of inhibitor concentrations.

DprE1/DprE2 Coupled Assay (Radioactive TLC-based)

This assay monitors the complete epimerization of DPR to DPA by the combined action of DprE1 and DprE2 using a radiolabeled substrate.

Materials:

-

Purified DprE1 and DprE2 enzymes

-

¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR)

-

NADPH

-

Reaction buffer: e.g., 50 mM HEPES (pH 7.5), 100 mM NaCl

-

Quenching solution: Chloroform:Methanol (2:1, v/v)

-

High-performance thin-layer chromatography (HPTLC) plates

-

TLC mobile phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Set up the reaction mixture containing reaction buffer, ¹⁴C-DPR, DprE1, DprE2, and NADPH.[17][18]

-

To test for inhibition, add the inhibitor to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[17]

-

Stop the reaction by adding the quenching solution.[17]

-

Extract the lipids by vortexing and centrifugation.

-

Spot the organic phase onto an HPTLC plate.[17]

-

Develop the TLC plate using the specified mobile phase.[17]

-

Visualize the separated radiolabeled DPR and DPA spots using a phosphorimager or autoradiography.

-

Quantify the spots to determine the percentage of conversion from DPR to DPA and the extent of inhibition.

Experimental Workflow for DprE1 Inhibitor Screening

Caption: A typical workflow for the discovery and validation of DprE1 inhibitors.

Conclusion and Future Perspectives

DprE1 has unequivocally emerged as a highly vulnerable and druggable target in Mycobacterium tuberculosis. Its essential role in the biosynthesis of the mycobacterial cell wall, coupled with its accessibility and the absence of a human counterpart, makes it an ideal candidate for the development of novel anti-tubercular therapies. The success of benzothiazinones in clinical trials validates this approach. Future research will likely focus on the discovery of new chemical scaffolds, particularly non-covalent inhibitors that may circumvent potential resistance mechanisms associated with mutations in the Cys387 residue. A deeper understanding of the interplay between DprE1 and DprE2 could also reveal new opportunities for therapeutic intervention. The continued exploration of DprE1 inhibition holds immense promise for replenishing the dwindling pipeline of effective drugs against tuberculosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DprE1 inhibitors: An insight into the recent developments and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. DprE1--from the discovery to the promising tuberculosis drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GtR [gtr.ukri.org]

- 8. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]

- 10. Crystal Structure of Decaprenylphosphoryl-β-D-Ribose 2’-Epimerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rcsb.org [rcsb.org]

- 14. DprE1 Is a Vulnerable Tuberculosis Drug Target Due to Its Cell Wall Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 16. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Tipping Point: A Technical Guide to the Discovery and Synthesis of Novel DprE1 Inhibitors for Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), a persistent global health threat exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. A promising target in the fight against Mycobacterium tuberculosis (Mtb) is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This essential flavoenzyme plays a critical role in the biosynthesis of the mycobacterial cell wall, making it a prime candidate for targeted drug discovery. This technical guide provides an in-depth overview of the discovery and synthesis of novel DprE1 inhibitors, presenting key data, experimental protocols, and logical workflows to aid researchers in this vital field.

The DprE1 Signaling Pathway: A Vulnerable Target

DprE1 is a crucial enzyme in the arabinogalactan biosynthesis pathway, a process essential for the integrity of the Mtb cell wall.[1][2][3] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan.[3][4] Inhibition of DprE1 disrupts this pathway, leading to cell wall damage and ultimately, bacterial cell death.[5][6]

Caption: The DprE1-mediated step in the arabinogalactan biosynthesis pathway.

Identifying Novel Inhibitors: A High-Throughput Screening Workflow

The discovery of novel DprE1 inhibitors often begins with high-throughput screening (HTS) of large compound libraries.[2][7] This process allows for the rapid identification of "hits"—compounds that demonstrate inhibitory activity against the target enzyme. Both target-based and whole-cell-based screening approaches have proven effective in identifying novel DprE1 inhibitor scaffolds.[3]

Caption: A typical workflow for high-throughput screening of DprE1 inhibitors.

From Hit to Lead: The Optimization Journey

Once validated hits are identified, the process of hit-to-lead optimization begins. This iterative cycle involves medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the initial hits, transforming them into viable lead compounds for further development.[8][9][10]

Caption: The iterative process of hit-to-lead optimization for DprE1 inhibitors.

Quantitative Data of Key DprE1 Inhibitor Classes

A diverse range of chemical scaffolds have been identified as DprE1 inhibitors. These can be broadly categorized as covalent and non-covalent inhibitors.[1][4] Benzothiazinones (BTZs) are a prominent class of covalent inhibitors, while several classes of non-covalent inhibitors, such as azaindoles, have also shown significant promise.[6][11]

| Inhibitor Class | Example Compound | DprE1 IC50 | Mtb H37Rv MIC | Cytotoxicity (CC50) | Reference |

| Covalent Inhibitors | |||||

| Benzothiazinones | BTZ043 | - | 2.3 nM | 11.5 µM (HepG2) | [12] |

| Benzothiazinones | Macozinone (PBTZ169) | - | 0.65 nM | 127 µM (HepG2) | [12][13] |

| Non-Covalent Inhibitors | |||||

| Azaindoles | TBA-7371 | 10 nM | 0.78-1.56 µM | >40 µM (A549, VERO) | [7][11] |

| Benzomorpholines | B18 | - | 0.18 µg/mL (H37Ra) | >40 µM (A549, VERO) | [7] |

| Quinoxalines | - | - | Submicromolar | Relatively high (HepG2) | [12] |

Detailed Experimental Protocols

DprE1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1. A common method involves monitoring the conversion of a substrate, such as decaprenylphosphoryl-β-D-ribose (DPR), to its product.[14][15]

Materials:

-

Purified recombinant DprE1 enzyme

-

[14C]-labeled DPR substrate

-

FAD (flavin adenine dinucleotide)

-

Reaction buffer (e.g., 50 mM MOPS pH 7.9, 10 mM MgCl2)

-

Test compounds dissolved in DMSO

-

TLC plates

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, FAD, and purified DprE1 enzyme.

-

Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO control (no inhibitor).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes at 30°C).[14]

-

Initiate the enzymatic reaction by adding the [14C]-DPR substrate.

-

Allow the reaction to proceed for a specific time (e.g., 1 hour at 37°C).

-

Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

-

Spot the reaction mixture onto a TLC plate and develop the chromatogram to separate the substrate (DPR) from the product (DPX or DPA if DprE2 is also included).[14][15]

-

Visualize and quantify the amount of product formation using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The resazurin microtiter assay (REMA) is a commonly used method for determining the MIC of compounds against Mtb.[16]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Resazurin solution (0.025% w/v)

Protocol:

-

Grow Mtb H37Rv in 7H9 broth to mid-log phase.

-

Dilute the bacterial culture to a standardized inoculum density.

-

In a 96-well plate, perform a serial two-fold dilution of the test compounds in 7H9 broth. Include a drug-free control well.

-

Inoculate each well with the standardized Mtb suspension.

-

Incubate the plates at 37°C for 6-7 days.[16]

-

After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.

-

Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential drug candidates against mammalian cells to ensure their safety. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17][18]

Materials:

-

Mammalian cell line (e.g., HepG2, VERO, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

After the incubation period, remove the medium containing the test compounds.

-

Add fresh medium containing MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Synthesis of Novel DprE1 Inhibitors

Synthesis of Benzothiazinones (BTZs)

The synthesis of the benzothiazinone scaffold, a key component of covalent DprE1 inhibitors, has been well-established. One common route involves the reaction of a substituted 2-halobenzoic acid with a thiourea derivative.[2]

A general synthetic scheme starts with the activation of a substituted 2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with an N,N-disubstituted thiourea to yield the benzothiazinone ring system in a single step.[2]

Synthesis of Non-Covalent Inhibitors (e.g., TBA-7371 Analogs)

The synthesis of non-covalent inhibitors often involves multi-step synthetic routes tailored to the specific scaffold. For example, the synthesis of benzomorpholine-based inhibitors, derived from a scaffold hopping strategy from the azaindole core of TBA-7371, involves the construction of the benzomorpholine core followed by the introduction of various substituents to explore the structure-activity relationship.[7] The design and synthesis of these analogs are guided by the goal of improving potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.[7][19]

Conclusion

The discovery and development of novel DprE1 inhibitors represent a highly promising avenue for the treatment of tuberculosis. The essential role of DprE1 in the mycobacterial cell wall synthesis pathway, coupled with its absence in humans, makes it an attractive and specific drug target. This technical guide has provided a comprehensive overview of the key aspects of DprE1 inhibitor research, from the underlying biological pathway to the practicalities of inhibitor discovery, evaluation, and synthesis. By leveraging the data, protocols, and workflows presented here, researchers can be better equipped to contribute to the development of the next generation of anti-TB drugs and ultimately, to combat this global health challenge.

References

- 1. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. excelra.com [excelra.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. microbiologyresearch.org [microbiologyresearch.org]

- 14. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Inhibition of DprE1: A Technical Guide to a New Frontier in Tuberculosis Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutic agents that act on new molecular targets. A significant breakthrough in this area has been the identification and validation of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. This technical guide provides an in-depth overview of DprE1 inhibitors, with a focus on their structural analogues, derivatives, mechanism of action, and the experimental protocols used for their evaluation. Quantitative data on the biological activity of various DprE1 inhibitor classes are summarized, and key experimental workflows are visualized to provide a comprehensive resource for researchers in the field of tuberculosis drug development.

DprE1: A Vulnerable Target in Mycobacterium tuberculosis

The mycobacterial cell wall is a complex and unique structure, essential for the bacterium's survival and virulence. A key component of this wall is arabinogalactan. The biosynthesis of arabinogalactan relies on the precursor decaprenylphosphoryl-D-arabinose (DPA), which is synthesized from decaprenylphosphoryl-D-ribose (DPR) through a two-step epimerization process catalyzed by DprE1 and DprE2.[1][2][3]

DprE1, a flavoenzyme, catalyzes the oxidation of DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). DprE2 then reduces DPX to DPA.[3][4][5] This pathway is exclusive to mycobacteria, making DprE1 an attractive and specific target for novel anti-tuberculosis drugs.[3][6] Inhibition of DprE1 disrupts the synthesis of DPA, leading to the cessation of arabinogalactan production and ultimately, bacterial cell death.[7][8]

Mechanism of DprE1 Inhibition

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.

-

Covalent Inhibitors: These compounds, typically containing a nitro group, form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[9][10][11] The nitro group is believed to be reduced by the FAD cofactor of DprE1 to a reactive nitroso species, which then reacts with the thiol group of Cys387, leading to the inactivation of the enzyme.[10][12] Prominent examples include benzothiazinones (BTZs) like BTZ043 and PBTZ169 (Macozinone).[7][13][14][15]

-

Non-covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1, competing with the natural substrate. This class of inhibitors includes diverse chemical scaffolds such as 1,4-azaindoles (e.g., TBA-7371) and carbostyrils (e.g., OPC-167832).[16][17]

The following diagram illustrates the DprE1/DprE2 pathway and the points of inhibition.

Caption: The DprE1/DprE2 enzymatic pathway for DPA synthesis.

Structural Analogues and Derivatives of DprE1 Inhibitors

Several distinct chemical scaffolds have been identified as potent inhibitors of DprE1. The following sections summarize the key structural classes and their biological activities.

Benzothiazinones (BTZs)

BTZs are a class of covalent inhibitors that have shown exceptional potency against Mtb. Two prominent members, BTZ043 and PBTZ169 (Macozinone), are currently in clinical development.[13][15][18] Structure-activity relationship (SAR) studies have highlighted the importance of the nitro group at the 8-position for their covalent mechanism of action.[9] Modifications to the side chain, such as the introduction of a piperazine moiety in PBTZ169, have been explored to improve pharmacokinetic properties.[14]

Azaindoles

The 1,4-azaindole scaffold represents a significant class of non-covalent DprE1 inhibitors.[16][17] Lead optimization efforts within this series have focused on enhancing metabolic stability and reducing off-target effects, leading to the identification of clinical candidates like TBA-7371.[17]

Benzimidazoles

Resulting from scaffold morphing of the 1,4-azaindole series, benzimidazoles have emerged as a novel class of DprE1 inhibitors.[2][19][20] These compounds retain potent enzyme inhibition and antimycobacterial activity while offering improved physicochemical properties such as aqueous solubility.[2][19]

Other Scaffolds

Numerous other chemical scaffolds have been investigated for DprE1 inhibition, including quinoxalines, triazoles, and benzothiazolylpyrimidine-5-carboxamides, demonstrating the druggability of this target.[5]

Quantitative Biological Data

The following tables summarize the in vitro activity of representative DprE1 inhibitors from various chemical classes.

Table 1: In Vitro Activity of Benzothiazinone (BTZ) Analogues

| Compound | Modifications | DprE1 IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Cytotoxicity (CC50, µM) |

| BTZ043 | Lead Compound | ~0.0023 | ~0.001 | > 10 |

| PBTZ169 | Piperazine side chain | ~0.0003 | ~0.0003 | > 10 |

| sPBTZ | Sulfonyl-piperazine | Varies (0.02 - 7.2) | Varies (0.01 - >10) | Not widely reported |

Data compiled from multiple sources, including[14][21][22].

Table 2: In Vitro Activity of Azaindole and Benzimidazole Analogues

| Compound Class | Representative Compound | DprE1 IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Cytotoxicity (CC50, µM) |

| 1,4-Azaindole | TBA-7371 analogue | 0.03 - 0.5 | 0.01 - 0.2 | > 50 |

| Benzimidazole | Scaffold-hopped analogue | 0.02 - 0.3 | 0.015 - 0.125 | > 50 |

Data compiled from multiple sources, including[2][17][19].

Table 3: In Vitro Activity of Other DprE1 Inhibitor Scaffolds

| Compound Class | Representative Compound | DprE1 IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Cytotoxicity (CC50, µM) |

| Pyrrole-BTZ | Non-covalent BTZ analogue | 1.61 - 7.34 | 0.05 - 0.1 | Not widely reported |

| Naphthol derivative | Virtual screening hit | ~0.33 | ~1.25 (Mtb H37Ra) | > 50 |

Data compiled from multiple sources, including[7][23].

Experimental Protocols

This section provides detailed methodologies for key assays used in the evaluation of DprE1 inhibitors.

DprE1 Enzyme Inhibition Assay (Amplex Red Method)

This assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate when molecular oxygen is the electron acceptor.[10][12]

Protocol:

-

Reaction Mixture Preparation: In a 96-well black plate, prepare a reaction mixture containing 50 mM buffer (e.g., Glycyl-glycine, pH 8.0), 1 µM FAD, 0.2 µM Horseradish Peroxidase (HRP), and 50 µM Amplex Red.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include appropriate controls (no inhibitor, no enzyme).

-

Enzyme Addition: Add purified DprE1 enzyme to the wells to a final concentration of approximately 1.5 µM.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes).

-

Initiation of Reaction: Start the reaction by adding the substrate (e.g., farnesyl-phosphoryl-β-d-ribofuranose, FPR, to a final concentration of 0.4 µM).

-

Measurement: Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: A typical workflow for a DprE1 enzyme inhibition assay.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay (Resazurin Microtiter Assay - REMA)

The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue indicator dye resazurin to the pink resorufin by metabolically active cells.[1][24][25][26]

Protocol:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC.

-

Inoculum Preparation: Prepare an Mtb H37Rv inoculum from a mid-log phase culture, adjusted to a McFarland standard of 1 and then diluted to achieve a final concentration of approximately 5 x 10^4 CFU/well.

-

Inoculation: Add the bacterial suspension to each well containing the test compound. Include growth and sterility controls.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Dye Addition: Add a solution of resazurin to each well.

-

Second Incubation: Re-incubate the plates overnight.

-

Reading: Visually assess the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1][25]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is commonly used to determine the cytotoxicity of compounds on mammalian cell lines (e.g., A549, VERO).[24][27]

Protocol:

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Expose the cells to serial dilutions of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration) value.

Conclusion and Future Perspectives

DprE1 has been firmly established as a highly vulnerable and druggable target for the development of new anti-tuberculosis therapies. The discovery of both covalent and non-covalent inhibitors with diverse chemical scaffolds has provided a rich pipeline of potential drug candidates, with several now advancing through clinical trials. The continued exploration of SAR for existing scaffolds and the discovery of novel inhibitor classes will be crucial for developing next-generation DprE1 inhibitors with improved efficacy, safety, and pharmacokinetic profiles. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these promising new agents in the global fight against tuberculosis.

References

- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. GtR [gtr.ukri.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Structure of Decaprenylphosphoryl-β-D-Ribose 2’-Epimerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. embopress.org [embopress.org]

- 15. researchgate.net [researchgate.net]

- 16. 1,4-azaindole, a potential drug candidate for treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of DprE1 and DprE1-IN-2 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and its inhibitor, DprE1-IN-2. DprE1 is a critical enzyme in the arabinogalactan biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs.[1][2] DprE1-IN-2 is a potent inhibitor of this enzyme, and in silico modeling plays a crucial role in understanding its mechanism of action and in the development of new, more effective derivatives.

DprE1 Signaling Pathway and Inhibition

DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for the synthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][3] The inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.[1] DprE1-IN-2 belongs to the benzothiazinone class of inhibitors, which are known to act as suicide inhibitors by forming a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "e-Pharmacophore model-guided design of potential DprE1 inhibitors: syn" by Avinash Kumar, Revathi Rajappan et al. [impressions.manipal.edu]

- 5. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Early-Stage Research on DprE1-IN-2 for Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (Mtb), playing an essential role in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1] Its absence in humans makes it a prime target for the development of novel anti-tuberculosis therapeutics. DprE1-IN-2, a potent inhibitor of this enzyme, has emerged from early-stage research as a promising compound in the fight against tuberculosis. This guide provides an in-depth overview of the core preclinical data and methodologies associated with the initial investigation of DprE1-IN-2.

Core Data Summary

The following tables summarize the key quantitative data reported for DprE1-IN-2 in early-stage preclinical studies.

Table 1: In Vitro Activity of DprE1-IN-2

| Parameter | Value | Species/Strain | Reference |

| IC50 (DprE1 Inhibition) | 28 nM | M. tuberculosis | [2][3][4] |

| IC50 (DprE1 Inhibition) | 32 nM | M. tuberculosis | [5] |

| MIC | 0.5 - 1.56 µM | M. tuberculosis | [5] |

Table 2: In Vivo Pharmacokinetics of DprE1-IN-2

| Species | Dose (Oral) | t1/2 | Cmax | Reference |

| BALB/c Mice | 100 mg/kg | 0.9 hours | 70 µM | [2] |

Table 3: In Vivo Efficacy of DprE1-IN-2

| Animal Model | Treatment Regimen | Outcome | Reference |

| Mouse Model of Chronic Tuberculosis Infection | 300 mg/kg | Reduction in lung bacterial burden | [5] |

| Mouse Model of Chronic Tuberculosis Infection | 300 mg/kg in combination with TMC207 | Synergistic effect in reducing lung bacterial burden | [5] |

Mechanism of Action and Signaling Pathway

DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). This two-step process is crucial for the synthesis of arabinans, which are essential components of the mycobacterial cell wall. DprE1-IN-2 inhibits this pathway, leading to the disruption of cell wall integrity and ultimately, bacterial cell death.

Caption: DprE1-IN-2 inhibits the DprE1-catalyzed oxidation of DPR to DPX.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the primary literature describing the evaluation of 1,4-azaindole derivatives, including DprE1-IN-2.[5]

DprE1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DprE1.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% Triton X-100, and 10% glycerol.

-

DprE1 Enzyme: Recombinant M. tuberculosis DprE1 is purified and diluted in assay buffer.

-

Substrate: Decaprenylphosphoryl-D-ribose (DPR) is prepared in an appropriate solvent.

-

Detection Reagent: A suitable reagent to measure the product or a cofactor, such as a fluorescent probe to detect H2O2 production.

-

-

Assay Procedure:

-

Add 2 µL of DprE1-IN-2 (or other test compounds) at various concentrations to a 384-well plate.

-

Add 20 µL of DprE1 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the DPR substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

-

Whole-Cell Activity Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

-

Culture Preparation:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Adjust the bacterial culture to a specific optical density (OD) at 600 nm.

-

-

Assay Procedure:

-

Serially dilute DprE1-IN-2 in a 96-well plate.

-

Inoculate each well with the prepared M. tuberculosis culture.

-

Incubate the plates at 37°C for 7-14 days.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.

-

In Vivo Efficacy in a Mouse Model of Chronic Tuberculosis

This protocol outlines the assessment of a compound's ability to reduce bacterial load in a murine model of established tuberculosis infection.

-

Infection Model:

-

Infect BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.

-

Allow the infection to establish for a chronic phase (e.g., 4-6 weeks).

-

-

Treatment:

-

Administer DprE1-IN-2 orally at a specified dose (e.g., 300 mg/kg) once daily for a defined treatment period (e.g., 4-8 weeks).

-

Include vehicle control and positive control (e.g., isoniazid) groups.

-

-

Outcome Assessment:

-

At the end of the treatment period, euthanize the mice.

-

Harvest the lungs and spleens and homogenize the tissues.

-

Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

-

-

Data Analysis:

-

Compare the CFU counts between the treated and control groups to determine the reduction in bacterial burden.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a DprE1 inhibitor like DprE1-IN-2.

Caption: A streamlined workflow for the preclinical assessment of DprE1 inhibitors.

Conclusion

DprE1-IN-2 represents a promising scaffold for the development of new anti-tuberculosis drugs. Its potent inhibition of DprE1, coupled with whole-cell activity and in vivo efficacy, underscores the potential of targeting the mycobacterial cell wall synthesis pathway. The data and protocols presented in this guide provide a comprehensive overview of the early-stage research on this compound, offering a valuable resource for researchers and drug developers in the field of tuberculosis. Further optimization and evaluation of DprE1-IN-2 and its analogs are warranted to advance these findings toward clinical application.

References

An In-depth Technical Guide to the DprE1/DprE2 Enzyme Complex: A Critical Target in Tuberculosis Drug Development

Executive Summary: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the discovery of novel therapeutic targets.[1] The decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1/DprE2) enzyme complex has emerged as a highly vulnerable and promising target for new anti-tubercular agents.[1][2] This complex catalyzes an essential step in the biosynthesis of the mycobacterial cell wall, specifically the formation of arabinogalactan and lipoarabinomannan.[2][3][4][5] Its location in the periplasmic space makes it more accessible to inhibitors compared to cytosolic targets.[5][6] This guide provides a comprehensive technical overview of the DprE1/DprE2 complex, including its structure, mechanism of action, key quantitative data, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

Introduction: The Mycobacterial Cell Wall as a Fortress

The cell wall of Mycobacterium tuberculosis is a complex and formidable barrier, crucial for the bacterium's survival, pathogenicity, and intrinsic resistance to many antibiotics.[7] A key component of this wall is the arabinogalactan (AG) layer, which is covalently linked to peptidoglycan and esterified with mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) core.[5] Lipoarabinomannan (LAM), another critical lipoglycan, is anchored in the plasma membrane and extends through the cell wall. Both AG and LAM require the specific precursor decaprenylphosphoryl-β-D-arabinofuranose (DPA) for the synthesis of their arabinan domains.[5][7] The biosynthesis of DPA is a unique pathway in mycobacteria, making the enzymes involved highly attractive targets for drug development.[7][8]

The DprE1/DprE2 Enzyme Complex: Structure and Mechanism

The epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA is a two-step process catalyzed by the heterodimeric DprE1-DprE2 complex.[5][9]

2.1 Components of the Complex

-

DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase): DprE1 is a flavoenzyme that contains a Flavin Adenine Dinucleotide (FAD) cofactor.[5][6] It is responsible for the initial oxidation step in the epimerization process.[6] Structurally, Mtb DprE1 comprises a FAD binding domain and a substrate-binding domain.[9]

-

DprE2 (Decaprenylphosphoryl-D-2-keto erythro pentose reductase): DprE2 is an NADH/NADPH-dependent reductase that catalyzes the second step of the reaction.[6][10] While no crystal structure is available for Mtb DprE2, modeling studies have provided insights into its three-dimensional structure.[9][11]

Studies have confirmed that DprE1 and DprE2 form a stable complex, which is believed to be the functional unit in vivo.[12] This complex formation enhances the activity of DprE1 and is crucial for the efficient and loss-free synthesis of DPA.[12]

2.2 Mechanism of Action: The Epimerization Pathway The conversion of DPR to DPA proceeds via a two-step oxidation and reduction reaction, involving the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[7][13]

-

Oxidation by DprE1: DprE1 catalyzes the FAD-dependent oxidation of the C-2' hydroxyl group of DPR to form the keto-intermediate, DPX.[6][14] The FAD cofactor is reduced to FADH2 in this process.[10]

-

Reduction by DprE2: The NADH- or NADPH-dependent DprE2 enzyme then catalyzes the reduction of the C-2' keto group of DPX to a hydroxyl group, yielding the final product, DPA.[6][10]

This epimerization at the C-2' position is essential for producing the arabinofuranose units required for cell wall synthesis.

DprE1/DprE2 as a Premier Drug Target

The essentiality of the DprE1/DprE2 pathway for Mtb viability makes it a prime target for drug discovery.[6][9] Inhibition of this complex halts DPA production, disrupting the synthesis of AG and LAM, which ultimately leads to cell lysis and bacterial death.[4][8][15] Several classes of inhibitors have been developed, which can be broadly categorized as covalent or non-covalent.[1]

3.1 Covalent Inhibitors: A Suicide Mechanism Many of the most potent DprE1 inhibitors, such as benzothiazinones (BTZs) like BTZ043 and PBTZ169, are covalent inhibitors.[9][12] These compounds typically contain a nitro-aromatic moiety.[13] The mechanism of inhibition is a form of suicide activation:

-

The inhibitor's nitro group is reduced by the FADH2 cofactor within the DprE1 active site to a reactive nitroso species.[13][16]

-

This electrophilic nitroso intermediate then forms an irreversible covalent bond with the thiol group of a specific cysteine residue (Cys387 in Mtb DprE1).[13][16]

-

This covalent adduct permanently inactivates the enzyme, blocking the entire pathway.[16]

References

- 1. DprE1 inhibitors: An insight into the recent developments and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GtR [gtr.ukri.org]

- 8. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure, dynamics, and interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 examined by molecular modeling, simulation, and electrostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Initial Toxicity Screening of a Novel DprE1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential initial toxicity screening protocols for a novel decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitor, designated here as DprE1-IN-2. This document outlines the critical in vitro and in vivo assays required to establish a preliminary safety profile, a crucial step in the early-stage development of new anti-tubercular agents.

Introduction to DprE1 Inhibition and Toxicity Concerns

Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) is a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2] Its absence in mammals makes it an attractive and specific target for novel anti-tuberculosis drugs.[3] DprE1 inhibitors, such as DprE1-IN-2, work by blocking the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a critical precursor for the synthesis of the mycobacterial cell wall.[4] This disruption of cell wall formation leads to bacterial cell death.[4]

While the specificity of DprE1 as a target suggests a favorable safety profile, comprehensive toxicity screening is imperative to identify any potential off-target effects or compound-specific liabilities. Key concerns for novel chemical entities include general cytotoxicity, mutagenicity (particularly for compounds containing nitroaromatic moieties), and cardiac toxicity (e.g., hERG channel inhibition).[2][5]

Data Presentation: Summary of Preclinical Toxicity Data

The following tables summarize the key quantitative data that should be generated during the initial toxicity screening of a DprE1 inhibitor like DprE1-IN-2.

Table 1: In Vitro Cytotoxicity of DprE1-IN-2

| Cell Line | Type | CC₅₀ (µM) | Selectivity Index (SI)¹ |

| A549 | Human Lung Carcinoma | > 50 | > 100 |

| HepG2 | Human Liver Carcinoma | > 50 | > 100 |

| Vero | Monkey Kidney Epithelial | > 50 | > 100 |

| THP-1 | Human Monocytic | > 50 | > 100 |

¹ Selectivity Index (SI) is calculated as CC₅₀ / MIC (Minimum Inhibitory Concentration). A higher SI value indicates greater selectivity for the bacterial target over mammalian cells. MIC for DprE1-IN-2 is assumed to be ≤ 0.5 µM against M. tuberculosis.

Table 2: In Vivo Acute Oral Toxicity of DprE1-IN-2 (OECD 423)

| Species | Strain | Sex | Starting Dose (mg/kg) | Outcome | Estimated LD₅₀ (mg/kg) |

| Mouse | Albino | Female | 300 | No mortality or signs of toxicity | > 2000 |

| Mouse | Albino | Female | 2000 | No mortality or signs of toxicity | > 2000 |

Table 3: Preliminary Genotoxicity and Cardiotoxicity Assessment of DprE1-IN-2

| Assay | System | Result |

| Ames Test (Bacterial Reverse Mutation Assay) | S. typhimurium | Negative |

| hERG Inhibition Assay | In vitro patch clamp | IC₅₀ > 30 µM |

Experimental Protocols

In Vitro Cytotoxicity Assay: Resazurin Microtiter Assay

This protocol is adapted for assessing the cytotoxicity of DprE1-IN-2 against various mammalian cell lines.

Materials:

-

Mammalian cell lines (e.g., A549, HepG2, Vero, THP-1)

-

Complete cell culture medium

-

DprE1-IN-2 stock solution (in DMSO)

-

Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[6]

-

Opaque-walled 96-well microplates

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare serial dilutions of DprE1-IN-2 in complete culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic agent).

-

Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Resazurin Addition: Add 20 µL of the resazurin solution to each well.[6]

-

Incubation with Resazurin: Incubate the plates for 1-4 hours at 37°C, protected from light.[6]

-

Fluorescence Measurement: Measure the fluorescence of the resorufin product using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability) by plotting a dose-response curve.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This protocol outlines a stepwise procedure to assess the acute oral toxicity of DprE1-IN-2 in mice.[7]

Animals:

-

Healthy, young adult albino mice (female, 8-12 weeks old), weighing 25-31 g.[7]

-

Animals are acclimatized for at least 5 days before the study.

Procedure:

-

Fasting: Fast the animals overnight (food, but not water) prior to dosing.[8]

-

Dosing:

-

Observation:

-

Observe the animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[7]

-

Record any signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Record body weight on days 0, 7, and 14.[7]

-

-

Subsequent Steps:

-

If no mortality is observed at 300 mg/kg, a higher dose of 2000 mg/kg is administered to a new group of 3 mice.[9]

-

The procedure is stopped if no mortality is observed at the highest dose, and the LD₅₀ is determined to be greater than 2000 mg/kg.

-

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Visualizations

DprE1/DprE2 Signaling Pathway in Mycobacteria

Experimental Workflow for Initial Toxicity Screening

Potential Off-Target Effects and Signaling Pathways

DprE1-IN-2, if it belongs to a class like quinoxalines, may have off-target activities. Quinoxaline derivatives have been reported to interact with various biological targets, including kinases, and can modulate cellular signaling pathways.[10][11] Therefore, in later stages of preclinical development, it would be prudent to investigate potential interactions with key human kinases and other enzymes to build a more comprehensive safety profile.

Conclusion

The initial toxicity screening of a novel DprE1 inhibitor, such as DprE1-IN-2, is a critical step in its development as a potential anti-tubercular drug. The protocols and data outlined in this guide provide a foundational framework for assessing the preliminary safety of such compounds. A favorable outcome from these studies, characterized by low cytotoxicity, a high selectivity index, a high LD₅₀, and no preliminary genotoxic or cardiotoxic signals, would strongly support the progression of the compound to more extensive preclinical safety and efficacy evaluations.

References

- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]

- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. ijper.org [ijper.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Modeling for the Discovery of Novel DprE1 Inhibitors: A Technical Guide

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb presents a significant global health threat, urgently necessitating the development of new drugs with novel mechanisms of action.[2][3] Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has emerged as a critical and highly vulnerable target for anti-TB drug discovery.[2][4] DprE1 is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of key components like lipoarabinomannan (LAM) and arabinogalactan (AG).[2][3][5] Its location in the periplasmic space makes it more accessible to inhibitors, and the absence of a human homologue suggests a lower potential for toxicity.[6] This guide provides an in-depth technical overview of the application of pharmacophore modeling in the rational design and discovery of new DprE1 inhibitors.

The DprE1 Enzyme and its Role in Cell Wall Synthesis

DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenyl-phosphoryl-D-arabinose (DPA).[5][7] DPA is the sole arabinose donor for the synthesis of arabinans, which are essential polysaccharides in the Mtb cell wall.[8][9] The process is a two-step reaction:

-

Oxidation: DprE1, a decaprenylphosphoryl-β-D-ribose oxidase, utilizes a Flavin Adenine Dinucleotide (FAD) cofactor to oxidize the 2'-hydroxyl group of DPR, forming a keto intermediate, decaprenylphosphoryl-D-2-keto erythro pentose (DPX).[9][10]

-

Reduction: The NADH-dependent DprE2 enzyme then reduces DPX to produce the final product, DPA.[10]

Inhibition of DprE1 blocks this pathway, leading to the accumulation of DPR and the depletion of DPA.[8] This stalls the biosynthesis of AG and LAM, compromising the integrity of the cell wall and ultimately causing bacterial cell death.[8][11]

Pharmacophore Modeling for DprE1 Inhibitors

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific target and elicit a biological response.[12][13] These features include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[14] This approach is instrumental in virtual screening of large compound libraries to identify novel scaffolds and in guiding the optimization of lead compounds.[7][12] Both ligand-based and structure-based methods are employed for discovering DprE1 inhibitors.

-

Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target protein is unknown or when a set of known active and inactive ligands is available.[15] The model is generated by aligning a set of active molecules and extracting the common chemical features that are essential for their activity.[15]

-

Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (like DprE1) complexed with a ligand is available, this method can be used.[4][5] The model is developed by analyzing the key interaction points—such as hydrogen bonds, and hydrophobic and electrostatic interactions—between the ligand and the amino acid residues in the active site of the protein.[4] This approach provides crucial insights into the binding mode of inhibitors.

The general workflow for a pharmacophore modeling study involves several integrated computational techniques to progress from initial concepts to promising hit compounds.

Experimental and Computational Protocols

The discovery of novel DprE1 inhibitors relies on a combination of computational modeling and experimental validation. Below are detailed methodologies for key steps in this process.

Protocol 1: Structure-Based Pharmacophore Model Generation

This protocol outlines the generation of an e-pharmacophore model using the receptor-ligand complex structure.

-

Protein Preparation: Obtain the crystal structure of DprE1 complexed with a ligand (e.g., PDB ID: 4P8C or 4P8K) from the Protein Data Bank.[11][16] Prepare the protein using a tool like the Protein Preparation Wizard in Schrödinger Suite by assigning bond orders, adding hydrogens, removing water molecules beyond 5 Å from the ligand, and minimizing the structure to relieve steric clashes.[11]

-

Pharmacophore Site Generation: Define the pharmacophore site based on the co-crystallized ligand. Generate pharmacophore features (H-bond acceptor/donor, hydrophobic, aromatic, etc.) representing the key interaction points within the active site.[16]

-

Model Generation: Develop a pharmacophore hypothesis based on these features. A typical model for DprE1 inhibitors might consist of features like hydrogen bond donors, acceptors, and aromatic rings.[17] For example, a four-feature e-pharmacophore model can be developed based on the receptor-ligand cavity.[16][18]

-

Model Validation: Validate the generated pharmacophore model using a test set of known DprE1 inhibitors and non-inhibitors. Assess the model's ability to discriminate between active and inactive compounds, often visualized using a Receiver Operating Characteristic (ROC) curve analysis.[13]

Protocol 2: Molecular Docking and Binding Free Energy Calculation

This protocol is used to predict the binding conformation and affinity of potential inhibitors within the DprE1 active site.

-

Ligand Preparation: Prepare a library of potential inhibitor compounds. This involves generating 3D coordinates, correcting ionization states at physiological pH, and creating stereoisomers if necessary, using tools like LigPrep in the Schrödinger Suite.[11]

-

Receptor Grid Generation: Define the active site for docking by generating a receptor grid centered on the co-crystallized ligand from the prepared DprE1 structure.[11]

-

Molecular Docking: Dock the prepared ligands into the receptor grid using a docking program such as Glide (Schrödinger), AutoDock Vina, or CDOCKER.[6][16] Different precision modes (e.g., Standard Precision or Extra Precision) can be used.[16][18] The resulting poses are scored based on their predicted binding affinity (e.g., docking score in kcal/mol).

-

Binding Free Energy Calculation: For the top-ranked poses, perform more rigorous binding free energy calculations using methods like Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area).[5][17] This method provides a more accurate estimation of the ligand's binding affinity by considering solvation effects.[17]

Protocol 3: In Vitro Antitubercular Activity Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of synthesized compounds against Mtb.

-

Strain and Culture Conditions: Use the Mycobacterium tuberculosis H37Rv (ATCC27294) strain.[16][18] Culture the bacteria in an appropriate medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Assay Method: The agar dilution method is a common technique.[16][18] Prepare a series of agar plates containing two-fold serial dilutions of the test compounds.

-

Inoculation: Inoculate the plates with a standardized suspension of Mtb H37Rv.

-

Incubation: Incubate the plates at 37°C for 3-4 weeks.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of Mtb on the agar plate.[16][18] A standard drug, such as ethambutol or isoniazid, should be included as a positive control.[16][18]

Quantitative Analysis of DprE1 Inhibitors

A wide variety of chemical scaffolds have been identified as DprE1 inhibitors. They are broadly classified as covalent inhibitors, which form a permanent bond with the enzyme, and non-covalent inhibitors.[2][3] Benzothiazinones (BTZs) are a prominent class of covalent inhibitors that react with a key cysteine residue (Cys387) in the DprE1 active site.[11][19] Non-covalent inhibitors, such as azaindoles, are also being actively pursued, with some candidates entering clinical trials.[5] The table below summarizes representative DprE1 inhibitors and their reported biological activities.

| Compound/Class | Type | Target Organism | Activity Metric | Value | Reference |

| Benzothiazinones (BTZ) | Covalent | M. tuberculosis | MIC | < 10 µM (most active) | [20] |

| PBTZ169 (Macozinone) | Covalent | M. tuberculosis | - | In Clinical Trials | [11] |

| BTZ043 | Covalent | M. tuberculosis | - | In Clinical Trials | [11] |

| TBA-7371 | Non-covalent | M. tuberculosis | - | In Clinical Trials | [5][11] |

| Azaindoles | Non-covalent | M. tuberculosis | - | Potent activity | [5] |